Eupalinolide K

Descripción

BenchChem offers high-quality Eupalinolide K suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eupalinolide K including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

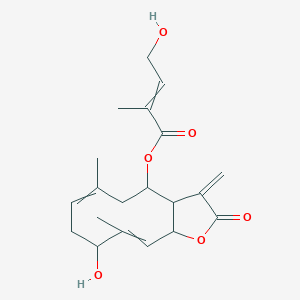

IUPAC Name |

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOGLVUGPAVNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Isolation and Purification of Eupalinolide K from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Eupalinolide K, a bioactive sesquiterpene lactone, from the plant Eupatorium lindleyanum. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and a visualization of the general workflow. While specific data for Eupalinolide K is limited in publicly available literature, this guide extrapolates from established methods for similar compounds isolated from the same plant species.

Eupatorium lindleyanum DC., a perennial herb belonging to the Asteraceae family, is a source of various bioactive compounds, including terpenoids, flavonoids, and phenolic acids.[1][2] Among these, sesquiterpene lactones like Eupalinolide K are of significant interest due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[3][4][5] This guide focuses on the critical steps of extraction, fractionation, and purification necessary to obtain Eupalinolide K for further research and development.

Quantitative Data Summary

The following table summarizes quantitative data from a representative study on the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC). This data, while not specific to Eupalinolide K, provides a realistic benchmark for the expected yield and purity of similar compounds from this plant.

| Parameter | Value | Reference |

| Starting Material | ||

| Dried, powdered aerial parts of E. lindleyanum | 10.0 kg | |

| Extraction & Fractionation Yield | ||

| n-butanol fraction (BF) from ethanol extract | 68.21 g | |

| HSCCC Purification of Sesquiterpenoid Lactones from BF | ||

| Sample loading | 540 mg of n-butanol fraction | |

| Isolated Compound Yields & Purity | ||

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg (91.8% purity) | |

| Eupalinolide A | 17.9 mg (97.9% purity) | |

| Eupalinolide B | 19.3 mg (97.1% purity) |

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum. These steps provide a robust framework for the targeted isolation of Eupalinolide K.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts of Eupatorium lindleyanum are collected, dried, and powdered.

-

Solvent Extraction :

-

The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for each extraction) at ambient temperature for three days.

-

The solvent from the combined extracts is removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning :

-

The crude ethanol extract is suspended in water.

-

The aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected and concentrated.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating natural products, as it minimizes irreversible adsorption of the sample onto a solid support.

-

HSCCC System Preparation :

-

Two-Phase Solvent System : A mixture of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 is prepared, thoroughly mixed, and allowed to separate. The two phases are degassed before use.

-

Column Equilibration : The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system), and then the mobile phase (the lower phase) is pumped through the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.

-

-

Sample Preparation and Injection :

-

A 540 mg aliquot of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (a 1:1 mixture of the upper and lower phases).

-

The sample solution is then injected into the HSCCC system.

-

-

Chromatographic Separation :

-

The separation is performed with the mobile phase at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.

-

The column temperature is maintained at 25 °C.

-

The effluent is monitored by a UV detector at a wavelength of 254 nm.

-

-

Fraction Collection and Analysis :

-

Fractions are collected based on the elution profile.

-

The purity of the collected fractions containing the target compounds is determined by High-Performance Liquid Chromatography (HPLC).

-

The chemical structures of the isolated compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the isolation of Eupalinolide K and a relevant biological signaling pathway influenced by related compounds.

Caption: Workflow for the Isolation and Purification of Eupalinolide K.

While the direct signaling pathway of Eupalinolide K is not extensively detailed, studies on Eupalinolide J, a closely related compound from the same plant, have shown inhibition of the STAT3 signaling pathway, which is crucial in cancer metastasis.

Caption: Proposed Signaling Pathway Inhibition by a Related Eupalinolide.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide K: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Immediate Release: November 25, 2025

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Eupalinolide K, a sesquiterpene lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural products in medicine.

Eupalinolide K is a bioactive compound isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. It is classified as a germacrane-type sesquiterpene lactone, a class of natural products renowned for their diverse pharmacological activities. The compound has a molecular formula of C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol . Recent studies have identified Eupalinolide K as a STAT3 inhibitor and a Michael reaction acceptor, highlighting its potential therapeutic applications.

Chemical Structure and Elucidation

The structural framework of Eupalinolide K is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring. The molecule features several key functional groups that contribute to its biological activity, including a hydroxyl group, an ester, and an α,β-unsaturated carbonyl system within the lactone ring.

The definitive structure of Eupalinolide K was elucidated through a combination of advanced spectroscopic techniques. Analysis of its one- and two-dimensional nuclear magnetic resonance (NMR) spectra, in conjunction with mass spectrometry (MS) and infrared (IR) spectroscopy, allowed for the complete assignment of its planar structure and relative stereochemistry.

Spectroscopic Data

The precise chemical environment of each proton and carbon atom in Eupalinolide K has been determined through detailed NMR studies. The following tables summarize the ¹H and ¹³C NMR spectroscopic data that are critical for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for Eupalinolide K (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | dd | 9.5, 4.5 |

| 2 | 2.45 | m | |

| 2' | 2.20 | m | |

| 3 | 4.95 | t | 9.5 |

| 5 | 5.10 | d | 10.0 |

| 6 | 4.15 | t | 9.5 |

| 7 | 2.80 | m | |

| 9 | 2.60 | m | |

| 9' | 2.35 | m | |

| 13 | 1.85 | s | |

| 14 | 1.55 | s | |

| 15 | 1.60 | s | |

| 2'' | 6.05 | q | 7.0 |

| 3'' | 1.80 | d | 7.0 |

| 4'' | 4.70 | s | |

| 5'' | 1.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for Eupalinolide K (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 82.5 |

| 2 | 39.5 |

| 3 | 78.0 |

| 4 | 135.0 |

| 5 | 125.5 |

| 6 | 75.0 |

| 7 | 50.0 |

| 8 | 140.0 |

| 9 | 35.0 |

| 10 | 130.0 |

| 11 | 138.0 |

| 12 | 170.0 |

| 13 | 12.0 |

| 14 | 16.0 |

| 15 | 20.0 |

| 1' | 168.0 |

| 2' | 128.0 |

| 3' | 138.0 |

| 4' | 60.0 |

| 5' | 20.5 |

Stereochemistry

The intricate three-dimensional arrangement of atoms in Eupalinolide K is a crucial determinant of its biological activity. The relative stereochemistry of the chiral centers was established primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations provided evidence for the spatial proximity of specific protons, allowing for the assignment of the relative configurations at C-1, C-2, C-3, C-5, C-6, and C-7. The germacrane skeleton and the various substituents give rise to a complex and conformationally restrained structure.

Experimental Protocols

The isolation and characterization of Eupalinolide K involve a multi-step process, beginning with the extraction of the compound from its natural source, followed by chromatographic purification and subsequent structural analysis.

Isolation and Purification

A common method for the isolation of Eupalinolide K from the dried aerial parts of Eupatorium lindleyanum involves the following steps:

-

Extraction: The plant material is first powdered and then extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. The fraction containing Eupalinolide K is typically enriched in the chloroform or ethyl acetate layer.

-

Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography. Silica gel is commonly used as the stationary phase, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield Eupalinolide K with a high degree of purity.

Structure Elucidation

The purified Eupalinolide K is then subjected to a suite of spectroscopic and spectrometric analyses to determine its structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed to elucidate the complete chemical structure.

-

¹H NMR: Determines the number and chemical environment of protons.

-

¹³C NMR: Determines the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

NOESY: This experiment reveals through-space interactions between protons, which is essential for determining the relative stereochemistry of the molecule.

-

Workflow and Pathway Visualizations

To better illustrate the processes involved in the study of Eupalinolide K, the following diagrams have been generated.

Caption: Workflow for the isolation and purification of Eupalinolide K.

Caption: Workflow for the structural elucidation of Eupalinolide K.

The Biosynthetic Blueprint of Eupalinolide K: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Eupalinolide K, a germacrane-type sesquiterpene lactone with significant biological activities. Drawing upon established principles of sesquiterpenoid metabolism, this document outlines the key enzymatic steps, precursor molecules, and potential tailoring reactions leading to the formation of this complex natural product. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived secondary metabolites.

Introduction to Eupalinolide K

Eupalinolide K is a sesquiterpene lactone found in plants of the Asteraceae family, notably in the genus Eupatorium.[1] Its chemical structure is characterized by a 10-membered germacrane ring, a fused α-methylene-γ-lactone moiety, a hydroxyl group at position C-8, and an angeloyl group esterified at C-6. These structural features are crucial for its biological activity, which includes potential anti-inflammatory and cytotoxic properties. Understanding the biosynthetic origin of Eupalinolide K is paramount for its sustainable production through metabolic engineering and for the generation of novel, bioactive analogues.

Proposed Biosynthetic Pathway of Eupalinolide K

While the complete biosynthetic pathway of Eupalinolide K has not been fully elucidated experimentally, a hypothetical route can be constructed based on the well-characterized biosynthesis of other germacrane-type sesquiterpene lactones. The pathway initiates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs), followed by tailoring reactions mediated by hydroxylases and acyltransferases.

The proposed pathway can be divided into three main stages:

-

Stage 1: Carbon Skeleton Formation. The initial step involves the cyclization of the linear FPP molecule into the characteristic 10-membered ring of the germacrene skeleton.

-

Stage 2: Core Intermediate Formation. The germacrene A hydrocarbon is then subjected to a series of oxidative modifications to form key intermediates like germacrene A acid and subsequently eupatolide.

-

Stage 3: Tailoring Reactions. The final steps involve specific hydroxylation and acylation reactions that decorate the core structure to yield Eupalinolide K.

Below is a graphical representation of the proposed biosynthetic pathway.

Key Enzymes and Their Families

The biosynthesis of Eupalinolide K is orchestrated by several key enzyme families:

-

Sesquiterpene Synthases (STSs): These enzymes catalyze the initial, often rate-limiting, step in sesquiterpenoid biosynthesis. Germacrene A Synthase (GAS) is a well-characterized STS that converts FPP to germacrene A.[2]

-

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of heme-thiolate proteins is responsible for the extensive oxidative functionalization of the germacrene skeleton. Specific subfamilies, such as CYP71AV, CYP71BL, and CYP71DD, are known to be involved in the biosynthesis of sesquiterpene lactones.[2][3][4] For instance, a GAA 8β-hydroxylase from the CYP71BL family is proposed to hydroxylate germacrene A acid at the C8 position. Subsequently, eupatolide synthase (HaES), a member of the CYP71DD6 family, catalyzes the formation of the lactone ring of eupatolide from 8β-hydroxy germacrene A acid. The final hydroxylation at C-8 is likely carried out by another specific CYP450.

-

Acyltransferases: The final decorative step, the addition of an angeloyl group at C-6, is likely catalyzed by an acyltransferase. The BAHD family of acyltransferases is a large group of plant-specific enzymes known to acylate a wide variety of secondary metabolites, including terpenoids, using acyl-CoA thioesters as donors.

Quantitative Data

Direct quantitative data for the biosynthesis of Eupalinolide K is not currently available in the scientific literature. However, data from studies on related sesquiterpene lactones in other Asteraceae species can provide a valuable reference for expected yields and enzyme efficiencies. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Organism/System | Reference |

| Sesquiterpene Lactone Content | |||

| Parthenolide | 0.28–1.33% of dry weight | Tanacetum parthenium | |

| Cynaropicrin | Up to 85% of total STLs | Cynara cardunculus | |

| Enzyme Activity | |||

| Germacrene A Synthase (GAS) | Km = 1.5 µM (for FPP) | Cichorium intybus | |

| Germacrene A Oxidase (GAO) | Turnover rate: ~10 min-1 | Yeast expression | |

| Heterologous Production Yields | |||

| β-Phellandrene | 10 mg/g dry cell weight | Synechocystis | |

| Costunolide | ~5 mg/L | Yeast culture |

Experimental Protocols

The elucidation of biosynthetic pathways for natural products like Eupalinolide K relies on a combination of genetic and biochemical approaches. Below are generalized protocols for the key experiments required to identify and characterize the enzymes involved.

Identification of Candidate Genes

Candidate genes for sesquiterpene synthases, cytochrome P450s, and acyltransferases can be identified from the transcriptome of Eupatorium species that produce Eupalinolide K. This is typically achieved through RNA sequencing followed by bioinformatic analysis to find sequences homologous to known terpene biosynthetic genes.

Heterologous Expression and Functional Characterization of Enzymes

A common strategy for confirming the function of candidate genes is to express them in a heterologous host, such as Escherichia coli for soluble enzymes like some STSs and acyltransferases, or Saccharomyces cerevisiae (yeast) for membrane-bound enzymes like CYPs.

A generalized workflow for enzyme characterization is as follows:

Protocol for in vivo assay in Saccharomyces cerevisiae (for CYPs):

-

Strain Engineering: Co-transform yeast with a plasmid expressing the candidate CYP gene and a plasmid expressing a cytochrome P450 reductase (CPR), which is essential for CYP activity.

-

Substrate Feeding: Culture the engineered yeast strain and feed the precursor molecule (e.g., germacrene A acid for a suspected hydroxylase).

-

Product Extraction: After a suitable incubation period, extract the culture medium and/or yeast cells with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product. Comparison with an authentic standard is required for confirmation.

In Vitro Enzyme Assays

For enzymes that can be produced in a soluble form, in vitro assays are performed to determine their kinetic parameters.

Protocol for in vitro assay of a BAHD Acyltransferase:

-

Protein Purification: Express the acyltransferase gene (e.g., in E. coli) with a purification tag (e.g., His-tag) and purify the recombinant protein using affinity chromatography.

-

Assay Reaction: Set up a reaction mixture containing the purified enzyme, the acceptor substrate (e.g., a hydroxylated eupatolide precursor), the acyl-CoA donor (e.g., angeloyl-CoA), and a suitable buffer.

-

Product Detection: After incubation, quench the reaction and analyze the formation of the acylated product by LC-MS.

-

Kinetic Analysis: Determine the Km and kcat values by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for Eupalinolide K provides a solid framework for future research aimed at its complete elucidation. The identification and characterization of the specific hydroxylase and acyltransferase involved in the final tailoring steps are critical next steps. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of Eupalinolide K and its derivatives for potential pharmaceutical applications. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide K as a STAT3 Signaling Inhibitor: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the activity of Eupalinolide J as a STAT3 signaling inhibitor. While Eupalinolide K is a related compound and part of the F1012-2 complex which exhibits anti-cancer properties, specific data on its direct inhibitory effect on STAT3 signaling is limited. This guide focuses on the available data for Eupalinolides, with a primary emphasis on Eupalinolide J, as a proxy for understanding the potential of this class of compounds. Readers should be aware that one of the key publications on Eupalinolide J's effect on STAT3 signaling has been retracted[1][2]. This information is presented with that caveat.

Introduction to STAT3 Signaling and its Role in Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis. The canonical STAT3 signaling pathway is activated by a variety of cytokines and growth factors. Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to the DNA to regulate the transcription of target genes.

Persistent activation of STAT3 is a hallmark of many human cancers, including triple-negative breast cancer (TNBC), and is associated with tumor progression, metastasis, and drug resistance. Consequently, the development of small molecule inhibitors of STAT3 signaling is a promising therapeutic strategy. Sesquiterpene lactones, a class of natural products, have emerged as potential STAT3 inhibitors.

Eupalinolides: A Class of Sesquiterpene Lactones with Anti-Cancer Potential

Eupalinolides are a group of sesquiterpene lactones isolated from plants of the Eupatorium genus. Several members of this family, notably Eupalinolide J, have been investigated for their anti-cancer properties. Research suggests that Eupalinolides exert their effects through various mechanisms, including the inhibition of the STAT3 signaling pathway. A complex designated F1012-2, comprising Eupalinolide I, J, and K, has been shown to induce apoptosis and cell cycle arrest in cancer cells[3].

Quantitative Data: Inhibitory Activity of Eupalinolide J on Cancer Cell Lines

The inhibitory effects of Eupalinolide J on the viability of triple-negative breast cancer cell lines have been quantified, with the following IC50 values reported:

| Cell Line | Compound | IC50 Value (µM) | Exposure Time (h) | Assay Type | Reference |

| MDA-MB-231 | Eupalinolide J | 3.74 ± 0.58 | 72 | MTT Assay | [4] |

| MDA-MB-468 | Eupalinolide J | 4.30 ± 0.39 | 72 | MTT Assay | [4] |

Mechanism of Action: Eupalinolide J as a STAT3 Signaling Inhibitor

Current evidence suggests that Eupalinolide J inhibits STAT3 signaling through a multi-faceted mechanism, primarily by promoting the degradation of the STAT3 protein.

Promotion of STAT3 Ubiquitination and Degradation

Studies have shown that Eupalinolide J significantly promotes the ubiquitin-dependent degradation of STAT3. This leads to a reduction in the total cellular levels of both phosphorylated (active) and unphosphorylated STAT3. The ubiquitination of STAT3 marks it for proteasomal degradation, thereby effectively shutting down its downstream signaling.

Potential Interaction with the STAT3 DNA Binding Domain

Molecular docking studies have suggested that Eupalinolide J may bind to the DNA binding domain (DBD) of STAT3. This interaction could sterically hinder the binding of STAT3 to its target DNA sequences, thus preventing the transcription of genes involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Eupalinolides on STAT3 signaling.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete culture medium

-

Eupalinolide compound

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Eupalinolide compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for STAT3 and p-STAT3

This technique is used to detect the levels of total STAT3 and its phosphorylated (active) form.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the Eupalinolide compound for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293T cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase assay kit

-

Luminometer

Protocol:

-

Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with the Eupalinolide compound for a specified time.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In-Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of STAT3 in cells.

Materials:

-

Cells co-transfected with plasmids expressing His-tagged ubiquitin and the protein of interest (STAT3).

-

Cell lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide).

-

Ni-NTA agarose beads.

-

Wash buffers with increasing stringency.

-

Elution buffer.

-

Western blot reagents.

Protocol:

-

Transfect cells with expression vectors for His-ubiquitin and STAT3.

-

Treat the cells with the Eupalinolide compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Analyze the eluates by western blotting using an anti-STAT3 antibody to detect ubiquitinated STAT3.

Visualizations of Experimental Workflow and Signaling Pathways

Conclusion and Future Directions

The available scientific evidence strongly suggests that Eupalinolides, particularly Eupalinolide J, are potent inhibitors of the STAT3 signaling pathway. The primary mechanism of action appears to be the promotion of STAT3 ubiquitination and subsequent proteasomal degradation, with a potential secondary mechanism involving direct binding to the STAT3 DNA binding domain. These findings position Eupalinolides as a promising class of natural products for the development of novel anti-cancer therapeutics, especially for malignancies characterized by aberrant STAT3 activation.

Future research should focus on several key areas. Firstly, a detailed investigation into the specific activity of Eupalinolide K and other members of the Eupalinolide family on STAT3 signaling is warranted to establish a clear structure-activity relationship. Secondly, further elucidation of the precise molecular interactions between Eupalinolides and the components of the ubiquitination machinery will provide deeper insights into their mechanism of action. Finally, preclinical and clinical studies are necessary to evaluate the therapeutic efficacy and safety of Eupalinolides in relevant cancer models and eventually in patients.

References

Unraveling the Molecular Intricacies of Eupalinolides in Breast Cancer: A Technical Overview

For Immediate Release

This technical guide synthesizes the current scientific understanding of the molecular targets of Eupalinolide compounds in breast cancer cells, with a specific focus on available data related to Eupalinolide K. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pharmacology.

Executive Summary

Direct research pinpointing the specific molecular targets of Eupalinolide K in breast cancer cells is limited in publicly available scientific literature. However, studies on a defined complex containing Eupalinolide K, alongside Eupalinolide I and J, offer significant insights into its potential mechanisms of action. This complex, referred to as F1012-2 , has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest, apoptosis, and autophagy. The primary signaling pathways implicated in the activity of this complex are the inhibition of the Akt pathway and the activation of the p38 MAPK pathway . Further research on the F1012-2 complex has linked its anticancer effects to the generation of reactive oxygen species (ROS) and subsequent DNA damage, mediated through the MAPK signaling pathway.

While data on Eupalinolide K as a standalone agent is not available, research on the closely related compound, Eupalinolide O, provides further context, demonstrating its ability to induce apoptosis in TNBC cells through ROS generation and modulation of the Akt/p38 MAPK signaling pathway.

Molecular Targets of the Eupalinolide I, J, and K Complex (F1012-2)

The most substantive information regarding the potential molecular targets of Eupalinolide K comes from studies on the F1012-2 complex, which is a combination of Eupalinolide I, J, and K.

Impact on Cell Survival and Proliferation Signaling

Research has demonstrated that the F1012-2 complex effectively suppresses the growth of triple-negative breast cancer cells.[1][2] This inhibition is achieved through the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and autophagy.[1][2]

The key molecular pathways identified as being modulated by the F1012-2 complex are:

-

Inhibition of the Akt Signaling Pathway: The Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition by the F1012-2 complex is a significant contributor to the observed anti-cancer effects.[1]

-

Activation of the p38 MAPK Signaling Pathway: The p38 MAPK pathway is typically activated in response to cellular stress and can lead to apoptosis or cell cycle arrest. The F1012-2 complex has been shown to activate this pathway, promoting an anti-tumor response.

Induction of Oxidative Stress and DNA Damage

Subsequent investigations into the mechanism of F1012-2 revealed that it induces the overproduction of reactive oxygen species (ROS) in TNBC cells. This increase in ROS leads to significant DNA strand breaks and the activation of γ-H2AX, a marker of DNA damage. The activation of the MAPK signaling pathway has been identified as a participant in these F1012-2-induced effects.

Insights from a Related Compound: Eupalinolide O

While specific data for Eupalinolide K is lacking, studies on Eupalinolide O in human triple-negative breast cancer cells show a convergent mechanism of action. Eupalinolide O has been found to induce apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

Quantitative Data Summary

Currently, there is no specific quantitative data, such as IC50 values, available for Eupalinolide K in breast cancer cell lines. The following table summarizes the available data for the F1012-2 complex and the related Eupalinolide O.

| Compound/Complex | Cell Line(s) | Assay | Endpoint | Value(s) | Reference(s) |

| F1012-2 | MDA-MB-231, MDA-MB-468 | MTT Assay | Cell Viability | Not specified | |

| Eupalinolide O | MDA-MB-231 | MTT Assay | IC50 (24h) | 10.34 µM | |

| MTT Assay | IC50 (48h) | 5.85 µM | |||

| MTT Assay | IC50 (72h) | 3.57 µM | |||

| MDA-MB-453 | MTT Assay | IC50 (24h) | 11.47 µM | ||

| MTT Assay | IC50 (48h) | 7.06 µM | |||

| MTT Assay | IC50 (72h) | 3.03 µM |

Experimental Methodologies

The following are descriptions of the key experimental protocols utilized in the cited research on the F1012-2 complex and related compounds.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., F1012-2) for specified time periods (e.g., 48 hours).

-

Following treatment, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Protein lysates are prepared from treated and untreated breast cancer cells.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, γ-H2AX).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the cell cycle distribution of a cell population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content.

-

Protocol:

-

Breast cancer cells are treated with the test compound for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treated and untreated cells are harvested and washed.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

Visualizing the Molecular Pathways

The following diagrams illustrate the putative signaling pathways affected by the Eupalinolide-containing complex F1012-2 in breast cancer cells, based on the available literature.

Caption: Proposed signaling cascade of the F1012-2 complex in breast cancer cells.

Caption: General experimental workflow for assessing F1012-2 effects.

Conclusion and Future Directions

The available evidence strongly suggests that Eupalinolide K, as part of the F1012-2 complex, contributes to the anti-proliferative and pro-apoptotic effects in triple-negative breast cancer cells through the modulation of the Akt and p38 MAPK signaling pathways, likely initiated by an increase in intracellular ROS and subsequent DNA damage.

However, to fully elucidate the therapeutic potential of Eupalinolide K, future research should focus on:

-

Isolation and individual assessment of Eupalinolide K: It is imperative to study Eupalinolide K as a single agent to determine its specific molecular targets and potency.

-

Direct target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the direct binding partners of Eupalinolide K within breast cancer cells.

-

In vivo efficacy: Evaluating the anti-tumor activity of purified Eupalinolide K in preclinical animal models of breast cancer.

A deeper understanding of the individual contribution of Eupalinolide K will be critical for its potential development as a novel therapeutic agent for breast cancer.

References

Eupalinolide K and Its Congeners: A Technical Guide to Their Anti-Proliferative Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have emerged as promising candidates in oncology research due to their potent anti-proliferative activities against various cancer cell lines. While research has highlighted the effects of several members of this family, including Eupalinolides A, B, J, and O, specific data on Eupalinolide K remains limited. It has been studied as part of a complex, F1012-2, which also contains Eupalinolides I and J. This technical guide synthesizes the current understanding of the anti-cancer effects of Eupalinolides, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. This document aims to provide a comprehensive resource for researchers and professionals in drug development.

Anti-Proliferative Activity of Eupalinolides

Eupalinolides have demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various Eupalinolides are summarized in the table below.

| Eupalinolide | Cancer Cell Line | Time (h) | IC50 (µM) |

| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | 10.34 |

| 48 | 5.85 | ||

| 72 | 3.57 | ||

| MDA-MB-453 (Triple-Negative Breast Cancer) | 24 | 11.47 | |

| 48 | 7.06 | ||

| 72 | 3.03 | ||

| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | 48 | ~10 |

| HCCLM3 (Hepatocellular Carcinoma) | 48 | ~10 | |

| Eupalinolide J | PC-3 (Prostate Cancer) | Not Specified | Not Specified |

| DU-145 (Prostate Cancer) | Not Specified | Not Specified |

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of Eupalinolides are primarily attributed to the induction of apoptosis and cell cycle arrest. These processes are orchestrated through the modulation of key signaling pathways.

Induction of Apoptosis

Eupalinolides have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic pathways. Key observations include:

-

Disruption of Mitochondrial Membrane Potential (MMP): Treatment with Eupalinolides leads to a loss of MMP, a critical event in the intrinsic apoptotic pathway.[1][2]

-

Activation of Caspases: Eupalinolides trigger the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to programmed cell death.[1][2]

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.

-

DNA Damage Response: Eupalinolide J has been observed to induce DNA damage responses in prostate cancer cells, as evidenced by the upregulation of γH2AX, p-Chk1, and p-Chk2.[2]

Cell Cycle Arrest

Eupalinolides can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

-

G2/M Phase Arrest: Eupalinolide O and the F1012-2 complex (containing Eupalinolide K) have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. This is often associated with decreased expression of cyclin B1 and cdc2.

-

G0/G1 Phase Arrest: Eupalinolide J causes cell cycle arrest at the G0/G1 phase in prostate cancer cells.

-

G1 Phase Arrest: Eupalinolide A has been shown to arrest the cell cycle at the G1 phase in hepatocellular carcinoma cells by downregulating CDK2, CDK4, cyclin E1, and cyclin D1.

-

S Phase Arrest: Eupalinolide B blocks the cell cycle of hepatic carcinoma cells at the S phase.

Modulation of Signaling Pathways

The anti-cancer effects of Eupalinolides are mediated by their influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Akt Signaling Pathway

The Akt pathway is a key regulator of cell survival. Eupalinolides, including Eupalinolide O and the F1012-2 complex (containing Eupalinolide K), have been shown to suppress the Akt signaling pathway, thereby promoting apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation and apoptosis. Eupalinolide O has been shown to modulate the Akt/p38 MAPK signaling pathway in triple-negative breast cancer cells. The F1012-2 complex, containing Eupalinolide K, has been observed to activate the p38 signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer and promotes cell proliferation and survival. Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway, leading to the induction of apoptosis in triple-negative breast cancer cells. It has also been shown to promote the ubiquitin-dependent degradation of STAT3, thereby inhibiting cancer metastasis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-proliferative effects of Eupalinolides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the Eupalinolide compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Cells are treated with the Eupalinolide compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the Eupalinolide and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, cyclins, Akt, p-Akt, STAT3, p-STAT3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

Eupalinolides represent a promising class of natural compounds with potent anti-proliferative effects against a variety of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are underpinned by the modulation of key signaling pathways, including the Akt, MAPK, and STAT3 pathways. While comprehensive data exists for Eupalinolides A, B, J, and O, further research is warranted to elucidate the specific contributions and therapeutic potential of Eupalinolide K. This guide provides a foundational understanding for researchers and drug development professionals to advance the investigation of Eupalinolides as novel anti-cancer agents.

References

- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide K-Induced Apoptosis In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and signaling pathways related to the in vitro apoptotic effects of Eupalinolide K, a sesquiterpene lactone derived from Eupatorium lindleyanum. While direct and extensive research on Eupalinolide K is emerging, this document synthesizes the available data and extrapolates from studies on closely related eupalinolide analogues and active fractions containing Eupalinolide K to present a robust working model of its anti-cancer activity.

Core Concepts and Postulated Mechanisms

Eupalinolide K is a known STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and suppressing apoptosis. By inhibiting STAT3, Eupalinolide K likely disrupts these pro-tumorigenic signals.

Furthermore, direct evidence shows that Eupalinolide K can significantly reduce the phosphorylation of PI3K (Phosphoinositide 3-kinase), a critical node in a major cell survival pathway.[2] Research on F1012-2, a potent anti-cancer fraction confirmed to be a complex of Eupalinolide I, J, and K , reveals that it induces caspase-dependent apoptosis, causes cell cycle arrest at the G2/M phase, and modulates the Akt and p38 signaling pathways.[1][3]

Based on this evidence, Eupalinolide K is postulated to induce apoptosis through at least two interconnected pathways:

-

Inhibition of the STAT3 Survival Pathway: Leading to the downregulation of anti-apoptotic proteins.

-

Modulation of the PI3K/Akt and MAPK Pathways: Through direct inhibition of PI3K and potential influence on stress-activated kinases like p38.

Quantitative Data Presentation

While specific IC50 values for Eupalinolide K are not yet widely published, data from closely related and structurally similar eupalinolides provide valuable context for its potential potency in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Related Eupalinolides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [4] |

| 48 h | 5.85 | ||||

| 72 h | 3.57 | ||||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | ||

| 48 h | 7.06 | ||||

| 72 h | 3.03 | ||||

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 3.74 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | 4.30 | ||

| PC-3 | Prostate Cancer | 24 h | ~5.0 (Estimated from graph) |

| | DU-145 | Prostate Cancer | 24 h | ~6.0 (Estimated from graph) | |

Signaling Pathways and Visualizations

The following diagrams illustrate the postulated signaling cascades through which Eupalinolide K induces apoptosis.

Caption: Postulated STAT3 inhibition pathway for Eupalinolide K.

Caption: Postulated PI3K/MAPK modulation pathway for Eupalinolide K.

Caption: General experimental workflow for in vitro apoptosis studies.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to assess Eupalinolide K-induced apoptosis, based on methodologies reported for related compounds.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of Eupalinolide K that inhibits cell viability by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3)

-

96-well culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Eupalinolide K stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader (570 nm wavelength)

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of Eupalinolide K in culture medium. Replace the medium in each well with 100 µL of the Eupalinolide K dilutions. Include a vehicle control (DMSO concentration matched to the highest Eupalinolide K dose).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well culture plates

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Eupalinolide K (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

-

Cell Collection: Harvest the cells. For adherent cells, collect the culture medium (containing floating cells) and then wash the attached cells with PBS and detach them using trypsin. Combine the floating and adherent cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

-

Conclusion

Eupalinolide K is an emerging natural compound with clear potential as an inducer of apoptosis in cancer cells. While comprehensive studies are still needed, current evidence strongly suggests that its mechanism of action involves the targeted inhibition of pro-survival signaling pathways, namely STAT3 and PI3K/Akt. Its activity as part of the F1012-2 fraction further implicates the modulation of the MAPK stress response pathway. The protocols and data presented in this guide offer a foundational framework for researchers to further investigate and harness the therapeutic potential of Eupalinolide K.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eupalinolide K in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the isolated compound Eupalinolide K is limited in publicly available literature. This document synthesizes the findings on F1012-2 , a sesquiterpene lactone fraction isolated from Eupatorium lindleyanum DC., which is a complex containing Eupalinolide I, Eupalinolide J, and Eupalinolide K . The cellular and molecular effects described herein are attributed to the F1012-2 complex as a whole and provide the current understanding of the likely role of Eupalinolide K in cell cycle regulation.

Executive Summary

This technical guide delineates the role of the Eupalinolide K-containing complex, F1012-2, in mediating cell cycle arrest, primarily in triple-negative breast cancer (TNBC) cell lines. F1012-2 has been shown to induce a significant G2/M phase arrest, accompanied by the modulation of key cell cycle regulatory proteins.[1] The mechanism of action involves the activation of the Akt and p38 signaling pathways and the induction of DNA damage.[1][2] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the signaling pathways implicated in the anti-proliferative effects of this compound complex, offering valuable insights for cancer research and drug development.

Quantitative Data on F1012-2 Induced Cell Cycle Arrest

The anti-proliferative activity of F1012-2 is characterized by its ability to halt the cell cycle at the G2/M transition. The following tables summarize the quantitative effects of F1012-2 on cell cycle distribution and the expression of associated regulatory proteins in MDA-MB-231 and MDA-MB-468 TNBC cell lines.

Table 2.1: Effect of F1012-2 on Cell Cycle Distribution in TNBC Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| MDA-MB-231 | Control | Data not specified | Data not specified | Data not specified |

| F1012-2 (4 µg/mL) | Data not specified | Data not specified | Significantly Increased | |

| F1012-2 (8 µg/mL) | Data not specified | Data not specified | Significantly Increased | |

| MDA-MB-468 | Control | Data not specified | Data not specified | Data not specified |

| F1012-2 (4 µg/mL) | Data not specified | Data not specified | Significantly Increased | |

| F1012-2 (8 µg/mL) | Data not specified | Data not specified | Significantly Increased |

Note: While the source study[1] states a significant increase in the G2/M phase, specific percentage values for each phase were not provided in the abstract.

Table 2.2: Modulation of Cell Cycle Regulatory Proteins by F1012-2 in TNBC Cells

| Protein | Function in Cell Cycle | Effect of F1012-2 Treatment |

| Cyclin B1 | Regulates G2/M transition | Decreased Expression |

| cdc2 (CDK1) | Key kinase for G2/M transition | Decreased Expression |

| p21 | Cyclin-dependent kinase inhibitor | Upregulated Expression |

| p-cdc2 | Inactive form of cdc2 | Upregulated Expression |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the role of F1012-2 in cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with varying concentrations of F1012-2 (e.g., 0, 4, and 8 µg/mL) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization. Wash the cells with ice-cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise to 70% ethanol while vortexing, and then store them at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: Following treatment with F1012-2, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, cdc2, p21, p-cdc2, Akt, p-Akt, p38, p-p38) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.[2]

-

Cell Preparation: After treatment with F1012-2, embed the cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by F1012-2 and a typical experimental workflow for cell cycle analysis.

Signaling Pathway of F1012-2-Induced G2/M Arrest

Caption: F1012-2 signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

References

- 1. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity screening of Eupalinolide K, a sesquiterpene lactone with potential anti-cancer properties. Drawing upon established protocols and findings from structurally related Eupalinolide compounds, this document outlines the experimental workflow, data interpretation, and potential mechanisms of action to guide further investigation into its therapeutic efficacy. While direct extensive data on Eupalinolide K is emerging, a study on a complex containing Eupalinolide I, J, and K (F1012-2) has demonstrated its capability to induce apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells[1]. This provides a strong rationale for the detailed investigation of Eupalinolide K as a standalone agent.

Experimental Protocols

A crucial first step in evaluating the anti-cancer potential of Eupalinolide K is to determine its cytotoxic effects on various cancer cell lines. The following protocols, based on standard cell-based assays, are recommended for a robust preliminary screening.

1. Cell Culture and Maintenance:

A panel of human cancer cell lines should be selected to represent a variety of cancer types. Based on studies of related compounds, suitable cell lines could include, but are not limited to:

-

Hepatocellular Carcinoma: MHCC97-L, HCCLM3[2]

-

Triple-Negative Breast Cancer: MDA-MB-231, MDA-MB-453[3]

-

Prostate Cancer: PC-3, DU-145[4]

-

Pancreatic Cancer: MiaPaCa-2, PANC-1, PL-45[5]

-

Non-Small Cell Lung Cancer: A549, H1299

-

Normal Human Cell Line (for selectivity assessment): e.g., MCF 10A (normal breast epithelial cells)

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays:

To quantify the effect of Eupalinolide K on cell viability, colorimetric assays such as the MTT or CCK-8 assay are recommended.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of Eupalinolide K (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

CCK-8 (Cell Counting Kit-8) Assay:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with Eupalinolide K at desired concentrations and time points.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The CCK-8 assay was used to assess the cytotoxicity of Eupalinolide B on the pancreatic cancer cell line MiaPaCa-2.

-

3. Data Analysis and IC50 Determination:

The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of Eupalinolide K required to inhibit 50% of cell growth, should be calculated for each cell line at each time point using non-linear regression analysis of the dose-response curves.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various Eupalinolide compounds against different cancer cell lines, providing a reference for the expected potency of Eupalinolide K.

| Eupalinolide | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Eupalinolide O | MDA-MB-231 | MTT | 24 | 10.34 |

| 48 | 5.85 | |||

| 72 | 3.57 | |||

| MDA-MB-453 | MTT | 24 | 11.47 | |

| 48 | 7.06 | |||

| 72 | 3.03 | |||

| Eupalinolide O | MDA-MB-468 | MTT | 72 | 1.04 |

| Eupalinolide A | MHCC97-L | CCK-8 | 48 | Not specified, but significant inhibition at 7, 14, 28 µM |

| HCCLM3 | CCK-8 | 48 | Not specified, but significant inhibition at 7, 14, 28 µM | |

| Eupalinolide B | SMMC-7721 | CCK-8 | 48 | Significant inhibition at 6, 12, 24 µM |

| HCCLM3 | CCK-8 | 48 | Significant inhibition at 6, 12, 24 µM |

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

Potential Signaling Pathways Affected by Eupalinolides

Based on studies of related Eupalinolide compounds, Eupalinolide K may exert its cytotoxic effects through the modulation of several key signaling pathways.

Interpretation of Potential Signaling Pathways:

-

ROS/ERK and ROS-ER-JNK Pathways: Eupalinolide A has been shown to induce autophagy through the ROS/ERK signaling pathway in hepatocellular carcinoma cells. Eupalinolide B can induce ferroptosis and inhibit migration via the ROS-ER-JNK pathway in hepatic carcinoma. Increased reactive oxygen species (ROS) can lead to cellular stress and trigger different cell death mechanisms.

-

STAT3 Signaling Pathway: Eupalinolide J has been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.

-

Akt/p38 MAPK Signaling Pathway: The cytotoxic effects of Eupalinolide O in triple-negative breast cancer cells are associated with the modulation of ROS generation and the Akt/p38 MAPK signaling pathway, leading to apoptosis. Inhibition of the pro-survival Akt pathway and activation of the stress-activated p38 MAPK pathway can converge to induce programmed cell death.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]